molecular formula C19H20BrClN2O3S B6004317 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

货号 B6004317
分子量: 471.8 g/mol
InChI 键: GEXMIRJEBPBICY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, also known as BCT-197, is a small molecule inhibitor that has attracted significant attention in the field of cancer research. It is a potent inhibitor of the cancer-promoting protein TGF-β receptor I (TGF-βRI) and has been shown to have promising anti-tumor effects in preclinical studies.

作用机制

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide inhibits the activity of TGF-βRI, which is a key mediator of the TGF-β signaling pathway. This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, migration, and apoptosis. In cancer cells, the TGF-β pathway is often dysregulated, leading to increased tumor growth and metastasis. By blocking TGF-βRI, 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have potent anti-tumor effects in preclinical models of cancer. It inhibits the growth and metastasis of cancer cells, enhances the efficacy of chemotherapy and immunotherapy, and improves survival in animal models. 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been shown to have minimal toxicity and side effects in preclinical studies.

实验室实验的优点和局限性

One of the major advantages of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its specificity for TGF-βRI, which reduces the risk of off-target effects. 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is its poor solubility, which can make it difficult to administer in certain experimental settings.

未来方向

There are several potential future directions for research on 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One area of interest is the development of combination therapies that incorporate 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide with other cancer treatments, such as chemotherapy, radiation therapy, or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Finally, further research is needed to optimize the dosing and administration of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in clinical settings.

合成方法

The synthesis of 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloroaniline to form 4-bromo-3-(2-chlorophenylamino)benzoic acid. This intermediate is then reacted with 4-methylpiperidine-1-sulfonyl chloride to form the final product, 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

科学研究应用

4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and colorectal cancer. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the TGF-β signaling pathway, which plays a critical role in cancer progression. 4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has also been shown to enhance the efficacy of chemotherapy and immunotherapy in preclinical models.

属性

IUPAC Name

4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O3S/c1-13-8-10-23(11-9-13)27(25,26)18-12-14(6-7-15(18)20)19(24)22-17-5-3-2-4-16(17)21/h2-7,12-13H,8-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXMIRJEBPBICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-chlorophenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。